Cas no 2248413-25-2 (Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate)

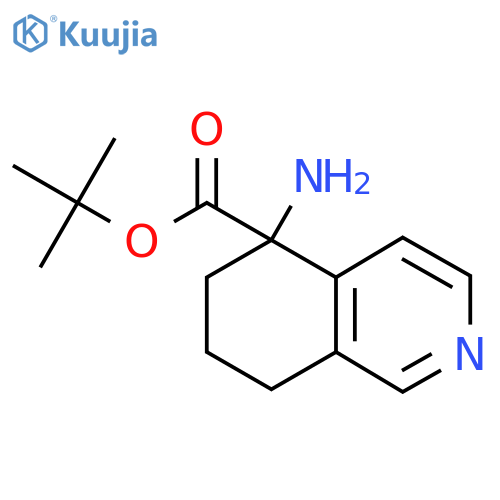

2248413-25-2 structure

商品名:Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate

Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate

- 2248413-25-2

- Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate

- EN300-6512305

-

- インチ: 1S/C14H20N2O2/c1-13(2,3)18-12(17)14(15)7-4-5-10-9-16-8-6-11(10)14/h6,8-9H,4-5,7,15H2,1-3H3

- InChIKey: OJWWSJDJIUYGNE-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(C1(C2C=CN=CC=2CCC1)N)=O

計算された属性

- せいみつぶんしりょう: 248.152477885g/mol

- どういたいしつりょう: 248.152477885g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6512305-1.0g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 1.0g |

$1599.0 | 2025-03-14 | |

| Enamine | EN300-6512305-0.05g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 0.05g |

$1344.0 | 2025-03-14 | |

| Enamine | EN300-6512305-0.1g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 0.1g |

$1408.0 | 2025-03-14 | |

| Enamine | EN300-6512305-0.5g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 0.5g |

$1536.0 | 2025-03-14 | |

| Enamine | EN300-6512305-5.0g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 5.0g |

$4641.0 | 2025-03-14 | |

| Enamine | EN300-6512305-0.25g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 0.25g |

$1472.0 | 2025-03-14 | |

| Enamine | EN300-6512305-2.5g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 2.5g |

$3136.0 | 2025-03-14 | |

| Enamine | EN300-6512305-10.0g |

tert-butyl 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate |

2248413-25-2 | 95.0% | 10.0g |

$6882.0 | 2025-03-14 |

Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate 関連文献

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2248413-25-2 (Tert-butyl 5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate) 関連製品

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量